Calcium gluconate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

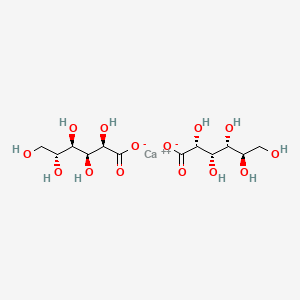

Calcium gluconate is the calcium salt of gluconic acid, with the chemical formula C12H22CaO14. It is commonly used as a mineral supplement and medication to treat conditions arising from low blood calcium levels, such as hypocalcemia, hyperkalemia, and magnesium toxicity . It is also used to prevent and treat osteoporosis and rickets . This compound is available in various forms, including oral tablets, intravenous solutions, and topical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium gluconate is typically prepared by reacting gluconic acid with calcium carbonate or calcium hydroxide . The reaction can be represented as: [ \text{Gluconic Acid} + \text{Calcium Carbonate} \rightarrow \text{this compound} + \text{Carbon Dioxide} + \text{Water} ] This reaction is carried out at temperatures between 80-90°C .

Industrial Production Methods: There are three main industrial methods for producing this compound:

Chemical Oxidation: Glucose is oxidized using a hypochlorite solution.

Electrolytic Oxidation: A glucose solution containing bromide is subjected to electrolytic oxidation.

Fermentation: Specific microorganisms are grown in a medium containing glucose and other ingredients.

Analyse Des Réactions Chimiques

Types of Reactions: Calcium gluconate primarily undergoes decomposition reactions when heated, releasing carbon and other by-products . It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Decomposition: Heating this compound causes it to decompose, liberating carbon.

Acid-Base Reactions: It can react with strong acids or bases, such as hydrochloric acid or sodium hydroxide, to form soluble calcium salts.

Major Products Formed:

Decomposition: Carbon and other by-products.

Acid-Base Reactions: Soluble calcium salts.

Applications De Recherche Scientifique

Calcium gluconate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other calcium compounds and as a reagent in various chemical reactions.

Biology: Studied for its role in cellular processes and as a supplement in cell culture media.

Medicine: Used to treat hypocalcemia, hyperkalemia, and magnesium toxicity.

Industry: Employed in the production of calcium-based products and as a food additive.

Mécanisme D'action

Calcium gluconate exerts its effects by increasing serum ionized calcium levels. When administered intravenously, it dissociates into calcium ions in the plasma, which are essential for normal nerve, muscle, and cardiac function . In cases of hydrogen fluoride exposure, this compound provides calcium ions to complex with free fluoride ions, reducing toxicity and correcting fluoride-induced hypocalcemia .

Comparaison Avec Des Composés Similaires

Calcium Chloride: Provides three times more elemental calcium than calcium gluconate but is more likely to cause tissue necrosis due to its vesicant properties.

Calcium Lactate: Another calcium salt used as a dietary supplement, with better absorption compared to this compound.

Calcium Carbonate: Commonly used as a calcium supplement and antacid, providing a higher percentage of elemental calcium.

Uniqueness of this compound: this compound is unique due to its lower risk of causing tissue necrosis compared to calcium chloride and its moderate solubility, making it suitable for intravenous administration . It is also less likely to cause gastrointestinal side effects compared to calcium carbonate .

Propriétés

Key on ui mechanism of action |

Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. |

|---|---|

Numéro CAS |

299-28-5 |

Formule moléculaire |

C6H12CaO7 |

Poids moléculaire |

236.23 g/mol |

Nom IUPAC |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1 |

Clé InChI |

QDCSTXADKDXERF-JJKGCWMISA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Ca] |

SMILES canonique |

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Ca] |

Color/Form |

Crystals, granules, or powder |

Densité |

0.30-0.65 g/cm³ |

melting_point |

120 °C 178 °C |

Key on ui other cas no. |

299-28-5 18016-24-5 |

Description physique |

Odourless, white crystalline granules or powder, stable in air Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS] WHITE SOLID IN VARIOUS FORMS. |

Durée de conservation |

Stable in air. |

Solubilité |

Soluble in water, insoluble in ethanol Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water Insoluble in acetic acid Sol in water 3.3 g/100 cc at 15 °C In water, 3.33X10+4 mg/L at 25 °C Solubility in water, g/100ml at 25 °C: 3.5 (moderate) |

Synonymes |

Calciofon Calcipot Calcium Braun Calcium Gluconate Calcivitol Calglucon CBG Ebucin Flopak Plain Glucal Glucobiogen Gluconate de Calcium Lavoisier Gluconate, Calcium Gluconato Calc Fresenius |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1200265.png)